molecular formula C13H11N3O4 B14711922 2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 18513-38-7

2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14711922
CAS No.: 18513-38-7
M. Wt: 273.24 g/mol
InChI Key: PHKXDLKVMXKGQF-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

The synthesis of 2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methoxyphenol with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:

Properties

CAS No.

18513-38-7

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

2-methoxy-4-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C13H11N3O4/c1-20-13-8-10(4-7-12(13)17)15-14-9-2-5-11(6-3-9)16(18)19/h2-8,17H,1H3

InChI Key

PHKXDLKVMXKGQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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